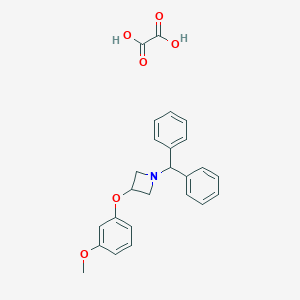
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate
Übersicht
Beschreibung
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate, also known as DPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DPAO has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have a wide range of biochemical and physiological effects. In addition to its potential as a cancer treatment, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is that its mechanism of action is not fully understood, making it difficult to determine its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on the use of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate in combination with other drugs to enhance its efficacy in the treatment of cancer and other diseases. Finally, research could focus on the development of new synthesis methods for 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate, which could lead to the production of more potent and effective compounds.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
132924-49-3 |
|---|---|
Produktname |
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate |
Molekularformel |
C25H25NO6 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
1-benzhydryl-3-(3-methoxyphenoxy)azetidine;oxalic acid |
InChI |
InChI=1S/C23H23NO2.C2H2O4/c1-25-20-13-8-14-21(15-20)26-22-16-24(17-22)23(18-9-4-2-5-10-18)19-11-6-3-7-12-19;3-1(4)2(5)6/h2-15,22-23H,16-17H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
RWWPWEQKWBEABV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Synonyme |
1-(DIPHENYLMETHYL)-3-(3-METHOXYPHENOXY)-AZETIDINE OXALATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

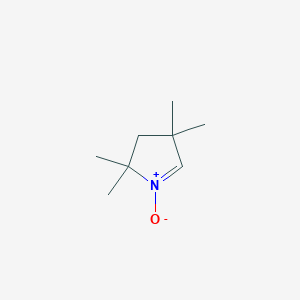
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
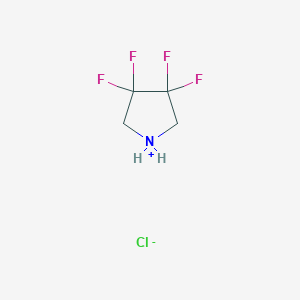
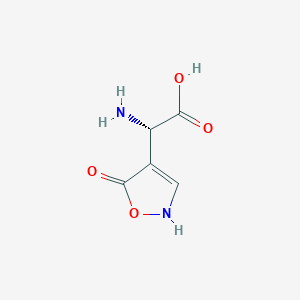
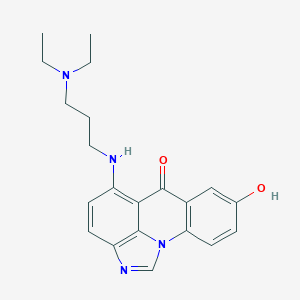

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

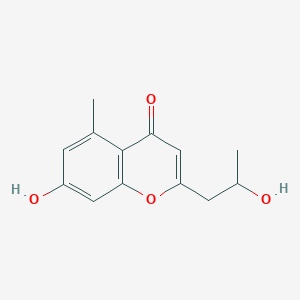
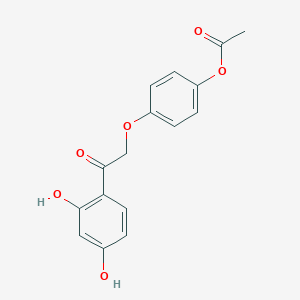

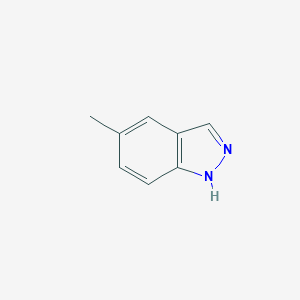
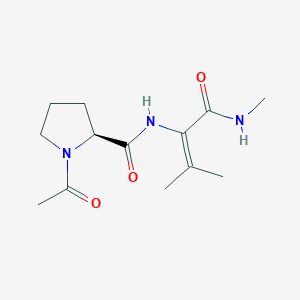
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)